3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole
Description
Historical Context of Triazole Derivatives in Heterocyclic Chemistry
The development of triazole chemistry traces its origins to the late 19th century when Bladin first coined the term "triazole" in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms with the molecular formula C₂H₃N₃. This foundational work established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The historical significance of triazole derivatives became particularly pronounced following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of clinically important drugs such as fluconazole, itraconazole, voriconazole, and posaconazole.
The evolution of triazole chemistry has been marked by significant milestones in both synthetic methodology and biological applications. The establishment of the 1,2,4-triazole scaffold as a privileged structure in medicinal chemistry occurred gradually as researchers recognized its unique ability to form multiple weak non-bond interactions with biological receptors and enzymes. The planar nature of the 1,2,4-triazole ring system, combined with its aromatic character derived from six delocalized pi electrons, provides an ideal framework for molecular recognition processes. This recognition led to the incorporation of triazole motifs into approximately 15 marketed drugs and 50 drug candidates containing the 1,2,4-triazole moiety.
The development of sophisticated synthetic methodologies for triazole preparation has paralleled their growing importance in pharmaceutical applications. Classical synthetic approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction provided early access to triazole derivatives, while more recent innovations have focused on developing efficient, scalable, and environmentally friendly synthetic routes. The amphoteric nature of 1,2,4-triazole, with its susceptibility to both N-protonation and deprotonation in aqueous solution, has been extensively studied, revealing pKa values of 2.45 for 1,2,4-triazolium and 10.26 for the neutral molecule.
| Historical Milestone | Year | Significance |
|---|---|---|
| First triazole nomenclature | 1885 | Bladin establishes systematic naming |
| Discovery of antifungal activity | 1944 | First recognition of biological potential |
| Development of fluconazole | 1980s | Major breakthrough in antifungal therapy |
| Click chemistry applications | 2000s | Revolutionary synthetic methodologies |
| Modern drug discovery | Present | 15+ marketed drugs with triazole motifs |
Structural Significance of Sulfonyl and Chlorine Substituents in 1,2,4-Triazoles
The specific compound 3-Chloro-5-methanesulfonyl-1H-triazole possesses a molecular formula of C₃H₄ClN₃O₂S and a molecular weight of 181.594 daltons, as identified by CAS number 346631-06-9. The strategic placement of both chlorine and methanesulfonyl substituents at positions 3 and 5 respectively creates a highly electronegative environment that significantly influences the compound's chemical and biological properties. The presence of these electron-withdrawing groups fundamentally alters the electronic distribution within the triazole ring, enhancing the electrophilic character of the heterocycle and potentially increasing its reactivity toward nucleophilic species.
The chlorine substituent at position 3 serves multiple functional roles within the molecular architecture. Chlorine atoms are known to participate in halogen bonding interactions, which can enhance binding affinity to biological targets through directional non-covalent interactions. Research has demonstrated that the introduction of chlorine atoms to phenyl rings in triazole-containing compounds considerably increases antibacterial activity, particularly against opportunistic bacteria such as Bacillus subtilis and Bacillus cereus. The electronegativity of chlorine also contributes to the overall dipole moment of the molecule, influencing its solubility characteristics and membrane permeability properties.
The methanesulfonyl group at position 5 represents a particularly significant structural feature that distinguishes this compound from simpler triazole derivatives. Sulfonyl groups are known to be potent electron-withdrawing substituents that can dramatically alter the reactivity profile of heterocyclic compounds. In sulfonamide-1,2,4-triazole derivatives, the sulfonyl moiety has been shown to contribute significantly to antifungal and antibacterial activities, with compounds containing N-dimethylsulfamoyl groups showing the best antifungal activity among synthetic analogues when compared to commercial fungicides like bifonazole. The methanesulfonyl group also provides opportunities for further chemical modification through nucleophilic substitution reactions, making it a valuable synthetic handle for structure-activity relationship studies.
| Substituent | Position | Electronic Effect | Biological Impact |
|---|---|---|---|
| Chlorine | 3 | Electron-withdrawing | Enhanced antibacterial activity |
| Methanesulfonyl | 5 | Strong electron-withdrawing | Improved antifungal properties |
| Combined effect | 3,5 | Synergistic EWG effects | Potential dual activity enhancement |
Scope of Research on Functionalized 1,2,4-Triazole Systems
Contemporary research on functionalized 1,2,4-triazole systems encompasses a broad spectrum of scientific disciplines, reflecting the versatility and importance of this heterocyclic scaffold. The scope of investigation has expanded significantly beyond traditional medicinal chemistry applications to include materials science, coordination chemistry, and advanced synthetic methodology development. Recent comprehensive reviews have documented the diverse biological activities exhibited by 1,2,4-triazole derivatives, including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. This wide spectrum of biological activities has positioned functionalized triazoles as privileged scaffolds in modern drug discovery programs.
The synthetic chemistry of functionalized 1,2,4-triazoles has witnessed remarkable advances in recent years, with researchers developing increasingly sophisticated methodologies for accessing complex substituted derivatives. Modern synthetic approaches have focused on developing convergent strategies that allow for the efficient preparation of diverse triazole libraries for biological screening. These methodologies typically involve the preparation of key synthetic precursors such as 1,2,4-triazole-3(5)-carboxylates, which can then be subjected to various transformations including alkylation, acylation, and functional group interconversions to generate structurally diverse compounds.
The application of 1,2,4-triazoles in coordination chemistry represents another significant area of research expansion. Triazolate anions serve as common bridging ligands in coordination compounds, with the abbreviation Htrz sometimes used to denote 1,2,4-triazole as a ligand in coordination complexes. The nitrogen-rich nature of triazoles makes them excellent donors for metal coordination, leading to the formation of coordination polymers and metal-organic frameworks with unique properties. These materials have found applications in areas ranging from gas storage and separation to catalysis and sensing.
Industrial applications of functionalized triazoles have also expanded considerably, with derivatives finding use as corrosion inhibitors, blowing agents, and components of ionic liquids. The 3,5-dihydroxy derivative of 1,2,4-triazole, known as urazole, sees extensive industrial use as a blowing agent, demonstrating the practical utility of functionalized triazole systems beyond pharmaceutical applications. Recent developments in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition reactions, have revolutionized the synthesis of triazole-containing molecules and opened new avenues for materials science applications.
| Research Area | Key Applications | Recent Developments |
|---|---|---|
| Medicinal Chemistry | Antifungal, antibacterial, anticancer agents | Structure-activity relationship studies |
| Materials Science | Coordination polymers, ionic liquids | Metal-organic frameworks |
| Synthetic Methodology | Click chemistry, multicomponent reactions | Sustainable synthetic routes |
| Industrial Applications | Corrosion inhibitors, blowing agents | Green chemistry implementations |
Properties
IUPAC Name |
3-chloro-5-methylsulfonyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMRWSWIMLIBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389881 | |
| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346631-06-9 | |
| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole typically involves the reaction of appropriate precursors under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The triazole ring can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The 1,2,4-triazole core is known for its significant pharmacological properties. Compounds based on this scaffold, including 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole, have been investigated for their potential as:
Antimicrobial Agents : Research shows that triazole derivatives exhibit strong antibacterial and antifungal activities. For instance, studies have indicated that compounds with the triazole ring can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various triazole derivatives have been reported to range from 0.25 to 32 µg/mL against these pathogens .
Anticancer Properties : The compound has also been evaluated for its anticancer potential. Certain derivatives containing the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that some triazole derivatives inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced cell proliferation in cancer models .
Antiviral Activity : Triazoles have been explored for their antiviral properties as well. Some derivatives exhibit activity against viral infections by interfering with viral replication processes .
Agricultural Applications
In the agricultural sector, this compound and its derivatives are being investigated for their use as fungicides and herbicides. The azole ring structure is particularly effective in inhibiting fungal growth, making these compounds valuable in crop protection strategies.
Fungicidal Activity : Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. This mechanism of action makes them effective against a broad spectrum of plant pathogens .
Plant Growth Regulators : Some studies suggest that triazole compounds can also act as plant growth regulators, influencing various physiological processes such as flowering and fruiting .
Material Science
The unique chemical properties of this compound extend to material science applications. Its ability to form stable complexes with metals makes it useful in:
Corrosion Inhibition : Triazoles are employed as corrosion inhibitors in various industrial applications due to their effectiveness in forming protective films on metal surfaces .
Polymer Chemistry : The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties, making them suitable for advanced material applications .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Effective against MRSA and E. coli; anticancer activity through thymidylate synthase inhibition |
| Agricultural Applications | Used as fungicides; potential plant growth regulators |
| Material Science | Acts as a corrosion inhibitor; enhances polymer properties |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A series of synthesized triazole derivatives were tested against various bacterial strains. Results indicated that specific compounds exhibited MIC values significantly lower than standard antibiotics .
- Anticancer Research : Investigations into the anticancer properties of triazole derivatives revealed potent activity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics .
- Agricultural Efficacy : Field trials demonstrated that triazole-based fungicides significantly reduced fungal infections in crops compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Electronic Comparisons
The biological and physicochemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Steric Considerations: Bulky substituents like phenyl (C₆H₅) or 3-trifluoromethylbenzyl () may hinder binding to compact active sites, whereas the methanesulfonyl group offers a balance between steric bulk and electronic modulation.
- Solubility: Thiol-containing derivatives (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) may exhibit higher solubility in polar solvents due to hydrogen bonding, while methanesulfonyl derivatives could show improved membrane permeability due to moderate lipophilicity.
Crystallographic and Structural Insights
Crystallographic data for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione () reveal planar triazole rings with intermolecular hydrogen bonding, a feature critical for packing stability. The methanesulfonyl group’s conformation in the target compound could similarly influence crystal packing and solubility.
Biological Activity
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C4H6ClN3O2S
CAS Number: 346631-06-9
The compound features a triazole ring, which is known for its diverse biological activities. The presence of both the chloro and methanesulfonyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, affecting their activity and function.
- Cell Signaling Modulation: It influences cell signaling pathways, impacting gene expression and cellular metabolism.
- Antioxidant Properties: Some studies suggest that triazole compounds can reduce free radicals, thereby protecting cells from oxidative damage .
Antiproliferative Effects
Research has demonstrated that derivatives of triazoles exhibit antiproliferative effects on various cancer cell lines. For instance, studies involving related compounds have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Cytokine Release Modulation
In vitro studies have assessed the impact of this compound on cytokine release. The compound has been shown to decrease TNF-α levels significantly at certain dosages, indicating its potential anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To understand its relative efficacy, this compound can be compared with other triazole derivatives:
| Compound Name | Antiproliferative Activity | Cytokine Modulation |
|---|---|---|
| This compound | Moderate | Significant reduction in TNF-α |
| 3-Chloro-1H-[1,2,4]triazole | Low | Minimal effect |
| 5-Methanesulfonyl-1H-[1,2,4]triazole | High | Moderate reduction |
Study on Cytotoxicity and Antimicrobial Activity
A study evaluated the cytotoxicity and antimicrobial effects of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed low toxicity in PBMC cultures (viability above 94%), others demonstrated significant antimicrobial activity .
Evaluation in Animal Models
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Dosage variations have shown that higher concentrations lead to notable changes in cellular function and metabolism in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
